2-(2-Nitro-benzylsulfanyl)-ethylamine
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Overview
Description
2-(2-Nitro-benzylsulfanyl)-ethylamine is an organic compound characterized by the presence of a nitro group, a benzylsulfanyl group, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitro-benzylsulfanyl)-ethylamine typically involves the reaction of 2-nitrobenzyl chloride with ethylamine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetone. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed:
Reduction: 2-(2-Amino-benzylsulfanyl)-ethylamine.
Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitro-benzylsulfanyl)-ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitro-benzylsulfanyl)-ethylamine involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can modify the active sites of enzymes, leading to inhibition or activation of their functions. The benzylsulfanyl group can also interact with thiol groups in proteins, affecting their structure and activity.
Comparison with Similar Compounds
- 2-(2-Nitro-benzylsulfanyl)-benzothiazole
- 2-(2-Nitro-benzylsulfanyl)-benzoxazole
- 2-(2-Nitro-benzylsulfanyl)-benzimidazole
Comparison: 2-(2-Nitro-benzylsulfanyl)-ethylamine is unique due to the presence of the ethylamine moiety, which imparts different chemical and biological properties compared to its benzothiazole, benzoxazole, and benzimidazole analogs. The ethylamine group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications in chemistry and biology.
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-5-6-14-7-8-3-1-2-4-9(8)11(12)13;/h1-4H,5-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKARIYYQHGPMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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